Estriol 3-sulfate 16-glucuronide
Overview
Description
Estriol 3-sulfate 16-glucuronide is an endogenous, naturally occurring diconjugated metabolite of estriol. It is generated in the liver from estriol sulfate by the enzyme UDP-glucuronyltransferase and is eventually excreted in the urine by the kidneys . This compound occurs in high concentrations during pregnancy along with estriol sulfate and estriol glucuronide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estriol 3-sulfate 16-glucuronide is synthesized in the liver through the glucuronidation of estriol sulfate. The enzyme UDP-glucuronyltransferase catalyzes this reaction, facilitating the addition of a glucuronic acid moiety to estriol sulfate .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the enzymatic conversion of estriol sulfate using UDP-glucuronyltransferase. This process can be optimized for large-scale production by controlling reaction conditions such as pH, temperature, and enzyme concentration.
Chemical Reactions Analysis
Types of Reactions: Estriol 3-sulfate 16-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation and sulfation. These reactions are crucial for its metabolism and excretion.
Common Reagents and Conditions:
Glucuronidation: Catalyzed by UDP-glucuronyltransferase in the presence of UDP-glucuronic acid.
Sulfation: Catalyzed by sulfotransferase enzymes in the presence of 3’-phosphoadenosine-5’-phosphosulfate (PAPS).
Major Products: The major products of these reactions are this compound itself and its various metabolites, which are excreted in the urine .
Scientific Research Applications
Estriol 3-sulfate 16-glucuronide has several scientific research applications:
Chemistry: Used as a reference compound in studies of estrogen metabolism and conjugation reactions.
Mechanism of Action
Estriol 3-sulfate 16-glucuronide exerts its effects by interacting with estrogen receptors. When the estrogen receptor binds to its ligand, it can enter the nucleus of the target cell and regulate gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .
Comparison with Similar Compounds
Estriol 3-sulfate 16-glucuronide is unique due to its dual conjugation with both sulfate and glucuronic acid. Similar compounds include:
Estriol 3-glucuronide: Another metabolite of estriol, but with only a glucuronic acid conjugation.
Estriol sulfate: A simpler conjugate of estriol with only a sulfate group.
This compound’s dual conjugation makes it more water-soluble and facilitates its excretion, distinguishing it from other estrogen metabolites.
Properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-17-hydroxy-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O12S/c1-24-7-6-13-12-5-3-11(36-37(31,32)33)8-10(12)2-4-14(13)15(24)9-16(21(24)28)34-23-19(27)17(25)18(26)20(35-23)22(29)30/h3,5,8,13-21,23,25-28H,2,4,6-7,9H2,1H3,(H,29,30)(H,31,32,33)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23?,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNWFRGUDKUYOG-SUPAOECSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Estriol 3-sulfate 16-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4661-65-8 | |
Record name | Estriol 3-sulfate 16-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004661658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estriol 3-sulfate 16-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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